3-Propoxybenzaldehyde

Description

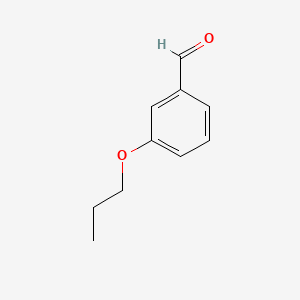

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJBSXKNZDYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375176 | |

| Record name | 3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-61-7 | |

| Record name | 3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67698-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Propoxybenzaldehyde (CAS: 67698-61-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxybenzaldehyde is an aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Characterized by a propoxy group at the meta position of the benzaldehyde scaffold, this compound offers a unique combination of steric and electronic properties that make it a strategic intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a precursor to a wide array of derivatives, including chalcones, stilbenes, and heterocyclic systems. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, characteristic spectral data, and core chemical reactivity. Furthermore, it explores its strategic applications in drug discovery, offering field-proven insights into its role as a scaffold for developing novel therapeutic agents.

Physicochemical and Structural Characteristics

This compound is a liquid at room temperature, possessing the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] The molecule's architecture, featuring an electron-donating propoxy group meta to the electron-withdrawing aldehyde function, dictates its reactivity profile. The ether linkage provides chemical stability and influences the molecule's lipophilicity, a key parameter in drug design.

| Property | Value | Reference(s) |

| CAS Number | 67698-61-7 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | ~129-130 °C at 10 mmHg (data for 4-isomer) | |

| Density | ~1.039 g/mL at 25 °C (data for 4-isomer) | |

| Refractive Index | ~n20/D 1.546 (data for 4-isomer) | |

| SMILES | CCCOC1=CC=CC(=C1)C=O | [3] |

| InChI Key | GFFJBSXKNZDYOJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most reliable and widely employed method for synthesizing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction that is a cornerstone of organic chemistry.[4] An alternative approach for formylation of the corresponding ether is the Vilsmeier-Haack reaction.

Primary Synthesis Route: Williamson Ether Synthesis

This method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The synthesis begins with the deprotonation of 3-hydroxybenzaldehyde using a suitable base to form the corresponding sodium or potassium phenoxide. This intermediate then reacts with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether.

Causality of Experimental Choices:

-

Starting Materials: 3-hydroxybenzaldehyde is chosen for its commercially available and reactive phenolic hydroxyl group. A primary alkyl halide (1-bromopropane) is critical because the reaction proceeds via an Sₙ2 mechanism; secondary or tertiary halides would lead to significant E2 elimination byproducts.[5]

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is effective for deprotonating the phenol.[6] Using a stronger base like sodium hydride (NaH) is also common but requires anhydrous conditions to prevent quenching.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.[6]

Step-by-Step Experimental Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add a suitable volume of dry N,N-dimethylformamide (DMF) to dissolve the starting material (e.g., 5 mL per gram of aldehyde).

-

Alkyl Halide Addition: Add 1-bromopropane (1.1 eq.) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into an excess of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[7] This reaction can be used to synthesize this compound starting from propoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and phosphoryl chloride (POCl₃) and acts as the electrophile.

Mechanism Insight: The propoxy group is an ortho-, para-director. Therefore, this synthesis will yield a mixture of 2-propoxybenzaldehyde and 4-propoxybenzaldehyde, with the desired this compound not being the primary product. This route is less direct for the target molecule compared to the Williamson ether synthesis starting from 3-hydroxybenzaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected spectral data for this compound, based on analysis of closely related structures.[8]

¹H and ¹³C NMR Spectroscopy

While an experimental spectrum for this compound is not widely published, data from the analogous 3-methoxybenzaldehyde provides a reliable template for interpretation.[8]

-

¹H NMR (Expected):

-

Aldehyde Proton (-CHO): A singlet at ~9.9-10.0 ppm.

-

Aromatic Protons: Complex multiplets between 7.1 and 7.6 ppm. The proton ortho to the aldehyde group will be the most downfield.

-

Propoxy Group (-OCH₂CH₂CH₃):

-

A triplet at ~4.0 ppm (-OCH₂ -).

-

A sextet (multiplet) at ~1.8 ppm (-CH₂CH₂ CH₃).

-

A triplet at ~1.0 ppm (-CH₂CH₃ ).

-

-

-

¹³C NMR (Expected):

-

Carbonyl Carbon (-CHO): A signal at ~192-193 ppm.

-

Aromatic Carbons: Signals between ~113 and 160 ppm. The carbon attached to the oxygen (C3) will be at ~159-160 ppm, and the carbon of the aldehyde group (C1) will be at ~137-138 ppm.

-

Propoxy Group (-OCH₂CH₂CH₃):

-

-OCH₂-: ~70 ppm.

-

-CH₂CH₂CH₃: ~22 ppm.

-

-CH₃: ~10 ppm.

-

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

-

Key IR Absorptions (Expected):

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹.

-

C-H stretch (aliphatic): ~2850-2970 cm⁻¹.

-

C-H stretch (aldehyde): Two characteristic weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ (Fermi doublet).[6]

-

C=O stretch (aldehyde): A very strong, sharp absorption at ~1700-1705 cm⁻¹.[6]

-

C=C stretch (aromatic ring): Medium absorptions around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption in the 1200-1260 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its aldehyde functional group. It readily participates in a variety of carbon-carbon bond-forming reactions, making it an excellent precursor for more complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base like piperidine.[9] This reaction is a reliable method for synthesizing α,β-unsaturated systems, which are common motifs in pharmaceutical agents.

This reaction converts this compound into substituted styrenes, which are valuable intermediates. For example, reaction with malononitrile yields 2-(3-propoxybenzylidene)malononitrile, a scaffold investigated in the development of anticancer agents.[8]

Wittig Reaction

The Wittig reaction provides an efficient and stereoselective route to alkenes from aldehydes and ketones.[10] It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is instrumental in synthesizing stilbene and cinnamate derivatives.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene product. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.

Applications in Drug Discovery and Development

Alkoxy-substituted benzaldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][11] While this compound may not be a direct precursor to a currently marketed blockbuster drug, its scaffold is of significant interest in drug discovery for several reasons:

-

Scaffold for Library Synthesis: It serves as a versatile starting point for creating libraries of related compounds. By reacting it with various nucleophiles or building blocks (e.g., in Knoevenagel, Wittig, or multicomponent reactions), medicinal chemists can rapidly generate a diverse set of molecules for high-throughput screening against biological targets.

-

Modulation of Physicochemical Properties: The propoxy group provides a handle to fine-tune the lipophilicity (logP) and metabolic stability of a drug candidate. This is a critical aspect of lead optimization, where balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.

-

Bioisosteric Replacement: The propoxy group can act as a bioisostere for other functional groups, allowing chemists to probe structure-activity relationships (SAR) and optimize target engagement while potentially mitigating off-target effects or toxicity.

Recent research has highlighted the importance of related benzyloxybenzaldehyde scaffolds as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain cancers and contributes to treatment resistance.[12] The this compound core provides a similar structural motif that can be exploited for the design of novel enzyme inhibitors and other therapeutic agents.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed during its handling and use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its strategic importance lies in the predictable reactivity of its aldehyde group, which allows for its incorporation into a vast range of complex molecular structures. For researchers in drug discovery, it represents a valuable scaffold for the systematic exploration of chemical space and the optimization of lead compounds. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.

- PubChemLite. (n.d.). This compound (C10H12O2). PubChemLite.

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde. Google Patents.

- Google Patents. (n.d.). US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydroxybenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.).

- 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. (n.d.).

- Al-Majd, L. A., et al. (2023). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 28(13), 5087.

- ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate.

- Williamson Ether Synthesis. (n.d.).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. ResearchGate.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry.

Sources

- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde | MDPI [mdpi.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. rsc.org [rsc.org]

- 11. This compound | 67698-61-7 [amp.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

The Solubility of 3-Propoxybenzaldehyde in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. 3-Propoxybenzaldehyde, an important aromatic aldehyde in organic synthesis, presents a solubility profile that is crucial for its effective utilization. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines robust experimental methodologies for its determination, and discusses the practical implications for laboratory and development settings. We delve into the interplay of solute-solvent interactions, thermodynamic principles, and modern analytical techniques to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and predict its solubility behavior.

Introduction: The Significance of this compound Solubility

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde featuring a benzene ring substituted with a propoxy group and a formyl group. Its molecular structure dictates its utility as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The success of synthetic transformations, crystallizations, and chromatographic purifications involving this compound is fundamentally linked to its solubility in various organic solvents.

Understanding and quantifying this solubility is not a trivial pursuit. It directly impacts:

-

Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective isolation and purification of products.

-

Formulation Science: In drug development, the solubility of intermediates and final APIs dictates the choice of delivery vehicles and affects bioavailability.[1]

This guide provides the foundational knowledge and practical protocols to approach the solubility of this compound with scientific rigor.

Theoretical Framework for Solubility

The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces and thermodynamic principles.[2] The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]

2.1 Physicochemical Properties of this compound

To predict its solubility, we must first understand the molecule itself. Its structure combines both polar and non-polar characteristics.

-

Polar Features: The carbonyl (C=O) of the aldehyde group and the ether linkage (-O-) of the propoxy group are polar. The oxygen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[5][6]

-

Non-polar Features: The benzene ring and the three-carbon alkyl chain of the propoxy group are non-polar, contributing to van der Waals interactions.

This dual nature suggests that this compound will exhibit varied solubility across the spectrum of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| Physical Form | Solid / Liquid | [7] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [5] |

| Predicted LogP | 2.28 - 2.4 | [5][8] |

Table 1: Key physicochemical properties of this compound.

The positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones.

2.2 Solvent Characteristics and Interactions

The choice of solvent is paramount. Key solvent properties to consider include:

-

Polarity: Polar solvents (e.g., ethanol, acetone) will interact favorably with the polar carbonyl and ether groups of this compound through dipole-dipole interactions.[9]

-

Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol, ethanol) can hydrogen bond with water but cannot hydrogen bond with the solute, which lacks a hydrogen bond donor. Aprotic solvents (e.g., THF, ethyl acetate) cannot donate hydrogen bonds. The ability of this compound to accept hydrogen bonds means it will interact favorably with protic solvents.[6]

-

Dispersive Forces: Non-polar solvents (e.g., hexane, toluene) will interact primarily through weaker London dispersion forces with the benzene ring and alkyl chain.[10]

Therefore, a high degree of solubility is expected in solvents of intermediate polarity, such as acetone or ethyl acetate, which can effectively solvate both the polar and non-polar regions of the molecule. Complete miscibility with highly non-polar solvents like hexane or highly polar solvents like water is less likely.[10][11]

2.3 Thermodynamic Principles of Dissolution

Solubility is an equilibrium process, and its temperature dependence is dictated by the enthalpy of solution (ΔH_soln).[2][12]

-

Endothermic Dissolution (ΔH_soln > 0): Energy is required to break the solute-solute and solvent-solvent bonds, and this energy is greater than the energy released from forming solute-solvent bonds. In this common scenario for solids, solubility increases with increasing temperature.[13][14]

-

Exothermic Dissolution (ΔH_soln < 0): More energy is released upon forming solute-solvent bonds than is consumed. In this case, solubility decreases as temperature increases.[13][14]

This relationship is described by the van 't Hoff equation, which relates the change in the solubility equilibrium constant to the change in temperature.[2]

Experimental Determination of Solubility

While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate, quantitative solubility data. Several robust methods are available, each with distinct advantages and limitations.

| Method | Principle | Throughput | Pros | Cons |

| Shake-Flask (Equilibrium) | A surplus of solid is equilibrated with the solvent over time. The concentration of the saturated supernatant is then measured.[12] | Low | Gold standard for thermodynamic solubility; high accuracy. | Time-consuming; requires significant amounts of compound and solvent. |

| HPLC-Based | High-Performance Liquid Chromatography is used to quantify the solute concentration in a saturated solution.[15] | Medium | High sensitivity and specificity; can detect degradation products.[16] | Requires method development; slower than spectroscopic methods.[15] |

| UV-Vis Spectroscopy | The absorbance of a saturated solution is measured and concentration is determined via a calibration curve.[17] | High | Fast; requires small sample volumes. | Prone to interference from impurities or colored compounds; limited sensitivity.[16][18] |

| Nephelometry (Kinetic) | Measures light scattering from precipitated particles as a compound is added to a solvent, identifying the point of insolubility.[19] | High | Very fast (HTS-compatible); requires minimal compound.[18] | Measures kinetic, not thermodynamic, solubility; can be inaccurate for colored compounds.[18] |

Table 2: Comparison of common methods for solubility determination.

3.1 Protocol: Thermodynamic Solubility via Shake-Flask and HPLC Analysis

This protocol describes the definitive method for determining the equilibrium solubility of this compound. The causality behind this choice is its status as the "gold standard," providing a thermodynamically true value by ensuring the system reaches a genuine equilibrium between the solid and solution phases.[12]

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)[5]

-

HPLC-grade organic solvents

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standard for Calibration:

-

Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of at least five calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). This self-validating step ensures the accuracy of the final quantification.[3]

-

-

Sample Preparation and Equilibration:

-

Add an excess of solid this compound to a scintillation vial (e.g., ~50 mg into 5 mL of solvent). The excess solid is critical to ensure saturation is reached and maintained.[12]

-

Prepare vials in triplicate for each solvent to ensure reproducibility.

-

Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for at least 24-48 hours. A preliminary time-course experiment can determine the exact time required to reach a stable concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours in the temperature-controlled environment for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Filtration is a crucial step to separate the liquid phase from any undissolved solid residue.[16]

-

Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reversed-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at a wavelength corresponding to an absorbance maximum for this compound).

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995 for the assay to be considered valid.

-

Inject the diluted, filtered samples.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility in the saturated solution. Report the result in mg/mL or mol/L.

-

3.2 Diagram: Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask with HPLC analysis protocol.

Caption: Workflow for equilibrium solubility determination.

Conclusion and Practical Applications

The solubility of this compound is a multifaceted property determined by the delicate balance of its polar and non-polar moieties and their interactions with a given organic solvent. While theoretical principles and computational models offer valuable predictive insights, rigorous experimental determination remains indispensable for accurate quantification.

The shake-flask method coupled with HPLC analysis provides the most reliable measure of thermodynamic solubility, crucial for process chemistry and physical chemistry studies. For earlier stage discovery efforts, higher-throughput methods like UV-spectroscopy or nephelometry can provide rapid, albeit less precise, kinetic solubility data to guide solvent selection for screening arrays.

By leveraging the principles and protocols detailed in this guide, researchers can confidently measure, predict, and manipulate the solubility of this compound, leading to more efficient synthetic processes, robust purification strategies, and well-characterized chemical systems.

References

- Spectroscopic Techniques. Solubility of Things.

- Chromatographic Techniques. Solubility of Things.

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Solubility. Chemistry LibreTexts.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025).

- Solubility. Wikipedia.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert Opinion on Drug Discovery, 6(10), 999-1017.

- Tenny, K., & Hoffman, M. R. (2023). Biochemistry, Dissolution and Solubility. StatPearls. NCBI Bookshelf.

- Singh, S., & Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 488-499.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023).

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021).

- 24.3 Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Method for determining solubility of a chemical compound. Google Patents. (WO2005116635A1).

- Liu, K., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2775-2784.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing).

- 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2022).

- 4-Propoxybenzaldehyde. PubChem, National Institutes of Health.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. ResearchGate. (2025).

- Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- This compound (C10H12O2). PubChemLite.

- An introduction to aldehydes and ketones. Chemguide.

- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. pharmaguru.co [pharmaguru.co]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemscene.com [chemscene.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Solubility [chem.fsu.edu]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. rheolution.com [rheolution.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Propoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document offers a detailed interpretation of the spectrum, including peak assignments, and is grounded in fundamental NMR principles and field-proven insights.

Introduction

This compound is an aromatic aldehyde with a propoxy substituent at the meta position of the benzene ring. As with any organic molecule, the precise structural elucidation is paramount for its characterization and use in further applications. ¹H NMR spectroscopy stands as a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a systematic approach to its interpretation.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), integration values, multiplicities, and coupling constants (J) for the protons in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3][4][5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a (Aldehyde) | 9.9 - 10.0 | 1H | Singlet (s) | - |

| H-b (Aromatic) | 7.4 - 7.5 | 1H | Triplet (t) | Jbc ≈ 7.5 |

| H-c (Aromatic) | 7.3 - 7.4 | 1H | Multiplet (m) | - |

| H-d (Aromatic) | 7.2 - 7.3 | 1H | Multiplet (m) | - |

| H-e (Aromatic) | 7.1 - 7.2 | 1H | Multiplet (m) | - |

| H-f (Methylene) | 3.9 - 4.1 | 2H | Triplet (t) | Jfg ≈ 6.5 |

| H-g (Methylene) | 1.7 - 1.9 | 2H | Sextet | Jgf ≈ Jgh ≈ 7.0 |

| H-h (Methyl) | 0.9 - 1.1 | 3H | Triplet (t) | Jgh ≈ 7.5 |

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation.[8][9][10][11][12] The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

-

This compound (1-5 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

-

5 mm NMR tube of good quality

-

Pasteur pipette with a cotton or glass wool plug

-

Vial and cap

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can often be used for referencing)

Procedure:

-

Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.[8][9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][11] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[11][12]

-

Dissolution: Cap the vial and gently swirl or vortex it to ensure the complete dissolution of the sample. A homogenous solution is essential for acquiring a high-resolution spectrum.[8][9]

-

Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[10][11]

-

Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height (approximately 0.6-0.7 mL for a standard 5 mm tube).[8][11] This ensures that the sample is centered within the NMR probe's radiofrequency coils.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize its homogeneity, thereby improving the resolution of the spectrum.[9]

Molecular Structure and Proton Assignments

The structure of this compound with each unique proton environment labeled is presented below. This diagram is essential for correlating the peaks in the ¹H NMR spectrum to their corresponding protons in the molecule.

Caption: Molecular structure of this compound with proton labeling.

Detailed Peak Assignment and Interpretation

The Aldehyde Proton (H-a)

The proton attached to the carbonyl carbon of the aldehyde group (H-a) is expected to appear as a singlet in the most downfield region of the spectrum, typically between δ 9.9 and 10.0 ppm.[2][3][5][13] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond.[14][15] It appears as a singlet because there are no adjacent protons within three bonds to cause spin-spin coupling.

The Aromatic Protons (H-b, H-c, H-d, H-e)

The four protons on the benzene ring will resonate in the aromatic region, generally between δ 6.5 and 8.2 ppm.[2][5] The specific chemical shifts are influenced by the electronic effects of the aldehyde and propoxy substituents.

-

H-b and H-c: These protons are ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons.

-

H-d and H-e: These protons are influenced by both the aldehyde and the electron-donating propoxy group.

The splitting patterns of these protons will be complex due to mutual coupling.[16][17][18] We can predict the following:

-

H-b: Will likely appear as a triplet due to coupling with its two ortho neighbors, H-c and H-e.

-

H-c, H-d, and H-e: Will likely appear as overlapping multiplets due to complex ortho, meta, and para couplings.

The Propoxy Group Protons (H-f, H-g, H-h)

The protons of the propoxy group will appear in the upfield region of the spectrum.

-

H-f (Methylene, -O-CH₂-): These protons are directly attached to the oxygen atom, which is electronegative and thus deshields them. They are expected to resonate around δ 3.9-4.1 ppm. This signal will be a triplet due to coupling with the two adjacent H-g protons (n+1 = 2+1 = 3).

-

H-g (Methylene, -CH₂-CH₂-): These protons are further from the oxygen and will therefore be more shielded than H-f, appearing around δ 1.7-1.9 ppm. This signal is expected to be a sextet (or a multiplet) because it is coupled to the two H-f protons on one side and the three H-h protons on the other (n+1 = 2+3+1 = 6).

-

H-h (Methyl, -CH₃): These are the most shielded protons in the molecule and will appear in the most upfield region, around δ 0.9-1.1 ppm. The signal will be a triplet due to coupling with the two adjacent H-g protons (n+1 = 2+1 = 3).

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, integration values, and coupling patterns, each proton in the molecule can be assigned to its corresponding signal in the spectrum. This guide provides a detailed framework for such an analysis, combining theoretical predictions with practical experimental considerations.

References

- Organomation.

- Hornak, J. P.

- JEOL.

- Western University.

- McConnell, H. M. (1961). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 35(4), 1520-1521. [Link]

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Del Bene, J. E., & Olivo, D. A. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 779-786. [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]

- University College London. Chemical shifts. [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR : Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]

- Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

- ResearchGate. ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. [Link]

- Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. (2019). 5.5: Spin-Spin Coupling. [Link]

- Faber, R., Jørgensen, P., & Sauer, S. P. (2024). On the performance of HRPA(D)

- Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]

- The Marine Lipids Lab. (2016).

- SpectraBase. 1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

- Oregon State University. ¹H NMR Chemical Shift. [Link]

- The Royal Society of Chemistry.

- Oregon State University. ¹H NMR Spectra and Peak Assignment. [Link]

- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). [Link]

- PubChem. 4-Propoxybenzaldehyde. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. organomation.com [organomation.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 14. [PDF] chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Propoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-propoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical applications to offer a thorough understanding of the spectral features of this compound. We will delve into the electronic effects governing chemical shifts, present assigned spectral data, and outline a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a formyl (-CHO) group and a propoxy (-OCH₂CH₂CH₃) group at the meta position. This substitution pattern creates a unique electronic environment for each carbon atom in the molecule, which is reflected in its ¹³C NMR spectrum. Understanding these spectral details is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in synthetic chemistry and drug discovery workflows.

Theoretical Framework: Decoding Substituent Effects on ¹³C Chemical Shifts

The ¹³C NMR spectrum of this compound is governed by the interplay of two key substituents on the benzene ring: the electron-withdrawing formyl group and the electron-donating propoxy group. Their influence on the chemical shifts of the aromatic carbons can be understood through inductive and resonance effects.

-

The Formyl Group (-CHO): As an electron-withdrawing group, the formyl substituent deshields the carbon atoms of the benzene ring. This effect is most pronounced at the ipso (the carbon directly attached to the substituent), ortho, and para positions. The carbonyl carbon of the aldehyde itself is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a characteristic signal far downfield.[1]

-

The Propoxy Group (-OCH₂CH₂CH₃): Conversely, the propoxy group is electron-donating through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. This increases the electron density, particularly at the ortho and para carbons relative to the propoxy group, causing them to be shielded (shifted upfield). The aliphatic carbons of the propoxy chain will appear in the upfield region of the spectrum.

The combination of these effects in a meta-substituted pattern leads to a distinct chemical shift for each carbon atom, allowing for unambiguous assignment. The influence of substituents on aromatic chemical shifts is a well-established principle in NMR spectroscopy, providing a predictive framework for spectral interpretation.[2][3]

Predicted ¹³C NMR Spectral Data for this compound

While a publicly available, experimentally verified spectrum of this compound is not readily found, a highly accurate prediction can be generated based on established substituent chemical shift (SCS) increments and data from analogous compounds such as 3-methoxybenzaldehyde and benzaldehyde.[4][5] The predicted chemical shifts are summarized in the table below, with assignments based on the theoretical principles discussed.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~192.5 | Highly deshielded due to the electronegative oxygen and double bond character.[1] |

| C3 (C-O) | ~159.5 | Aromatic carbon attached to the electron-donating propoxy group, significantly deshielded. |

| C1 (C-CHO) | ~137.5 | Ipso-carbon to the aldehyde, deshielded by the electron-withdrawing group. |

| C5 | ~130.0 | Influenced by both substituents, resulting in a moderate downfield shift. |

| C6 | ~123.5 | Ortho to the aldehyde group, deshielded. |

| C4 | ~121.5 | Para to the aldehyde and ortho to the propoxy group, experiencing competing effects. |

| C2 | ~113.0 | Ortho to the propoxy group, shielded by its electron-donating effect. |

| O-CH₂ | ~69.5 | Aliphatic carbon directly attached to oxygen, deshielded relative to other alkyl carbons. |

| CH₂ | ~22.5 | Methylene carbon of the propyl group. |

| CH₃ | ~10.5 | Terminal methyl carbon of the propyl group, most shielded aliphatic carbon. |

Note: Predicted values are based on computational models and analysis of similar structures. The solvent used is typically CDCl₃, with TMS as the internal standard (δ = 0.0 ppm).[1][6]

The logical relationship for assigning the aromatic carbons is visualized in the diagram below.

Caption: Influence of substituents on aromatic carbon shielding.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

1. Sample Preparation:

- Weigh approximately 20-30 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.[7]

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

- Use a spectrometer with a minimum field strength of 400 MHz for protons (¹H) for adequate sensitivity and dispersion for ¹³C nuclei.

- Tune and match the ¹³C probe to the instrument's operating frequency.

- Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the CDCl₃ solvent. A narrow and symmetrical lock signal is indicative of a well-shimmed field.

3. Data Acquisition:

- Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

- Key Acquisition Parameters:

- Spectral Width: ~200-220 ppm to ensure all signals, from the aliphatic carbons to the carbonyl carbon, are captured.

- Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

- Relaxation Delay (d1): 1-2 seconds.

- Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

- For unambiguous assignment, consider acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

- Perform a baseline correction to obtain a flat baseline across the spectrum.

- Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the CDCl₃ solvent signal can be used as a secondary reference (δ = 77.16 ppm).[7]

- Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not used for quantification due to variable relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

The workflow for acquiring and processing the ¹³C NMR spectrum is illustrated below.

Caption: Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the fundamental principles of substituent effects and employing robust experimental techniques, researchers can confidently assign each carbon signal. The predicted chemical shifts and the detailed protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds, ensuring both accuracy and efficiency in their research endeavors.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Hans-Olof Kalinowski, Stefan Berger, Siegmar Braun. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- University of Oregon. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 891-899.

- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]

- 6. Visualizer loader [nmrdb.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 3-Propoxybenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-propoxybenzaldehyde. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational characteristics and offers a practical, field-proven protocol for acquiring a high-fidelity spectrum. We will dissect the spectrum to identify and interpret the characteristic absorption peaks corresponding to each functional group, thereby establishing a definitive spectroscopic fingerprint for this compound. The causality behind experimental choices and data interpretation is emphasized to ensure both scientific integrity and practical applicability.

The Molecular Architecture of this compound

The key to interpreting an FT-IR spectrum lies in understanding the molecule's structure. This compound (C₁₀H₁₂O₂) is a substituted aromatic aldehyde. Its structure comprises four distinct functional regions, each with unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. These are: the aldehyde group (-CHO), the phenyl ring (C₆H₄), the aryl-alkyl ether linkage (-O-CH₂-), and the terminal propyl group (-CH₂CH₃). The interplay and electronic effects of these groups, such as the conjugation between the aldehyde and the phenyl ring, are critical to understanding the precise location of their spectral peaks.

Caption: Molecular structure of this compound with key functional groups highlighted.

Interpreting the FT-IR Spectrum: A Detailed Peak Analysis

The FT-IR spectrum of this compound provides a wealth of information. We can systematically analyze the spectrum by dividing it into the diagnostic region (4000-1600 cm⁻¹) and the complex fingerprint region (1600-600 cm⁻¹), where the most unique absorptions occur.

The Diagnostic Region (4000 cm⁻¹ - 1600 cm⁻¹)

This region is dominated by stretching vibrations of C-H and C=O bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹.[1] These peaks confirm the presence of hydrogens attached directly to the phenyl ring.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Stronger and more prominent peaks appear just below 3000 cm⁻¹.[2] These arise from the symmetric and asymmetric stretching of the C-H bonds within the propoxy group's -CH₂- and -CH₃ moieties.

-

Aldehydic C-H Stretch (2850-2700 cm⁻¹): This is a highly diagnostic feature for aldehydes. Two distinct, medium-intensity peaks are typically observed.[3] One appears around 2820-2850 cm⁻¹ and a second, often sharper peak, appears near 2720-2750 cm⁻¹.[1][4] The appearance of this lower wavenumber peak is a strong indicator of an aldehyde, as few other functional groups absorb in this region.[4] This splitting is often the result of Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[5]

-

Carbonyl (C=O) Stretch (~1705 cm⁻¹): A very strong, sharp absorption band is the hallmark of the carbonyl group. For an aromatic aldehyde like this compound, this peak is typically found around 1705 cm⁻¹.[3][6] The position is shifted to a lower frequency compared to saturated aldehydes (which absorb at ~1730 cm⁻¹) due to the resonance effect, where conjugation with the phenyl ring delocalizes electron density and slightly weakens the C=O double bond.[6]

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule, arising from bending vibrations and skeletal stretches.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium-intensity, sharp peaks in this range are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[1][7]

-

Aliphatic C-H Bends (~1470-1375 cm⁻¹): Medium-intensity peaks corresponding to the scissoring and bending vibrations of the propoxy group's methylene (-CH₂-) and methyl (-CH₃) groups are found here.[2][8]

-

Aryl-Alkyl Ether C-O-C Stretches (1300-1000 cm⁻¹): This is another key diagnostic area. Phenyl alkyl ethers exhibit two characteristic strong absorptions due to C-O stretching.[9][10] An asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050 cm⁻¹).[10][11] The presence of both strong bands is a definitive confirmation of the aryl-alkyl ether linkage.[11]

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong absorptions in this region.[1] For a 1,3-disubstituted (meta) ring, characteristic strong peaks are expected.

Summary of Characteristic Peaks

The following table summarizes the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Weak-Med | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Strong | C-H Stretch | Propoxy (Alkyl) Group |

| 2850 - 2700 | Medium | C-H Stretch (often a doublet) | Aldehyde (-CHO) |

| ~1705 | Strong | C=O Stretch (conjugated) | Aldehyde |

| 1600 - 1450 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| ~1470 - 1375 | Medium | C-H Bend | Propoxy (Alkyl) Group |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1050 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, reproducible FT-IR spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) is the preferred modern technique for liquid samples due to its minimal sample preparation and ease of use.[12]

Causality in Protocol Design

The protocol described below is a self-validating system. Each step is designed to eliminate external variables and ensure the resulting spectrum is solely representative of the sample. The background scan is the most critical step for trustworthiness; it measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which is then mathematically subtracted from the sample spectrum. This ensures that observed peaks are not environmental artifacts. Proper cleaning prevents cross-contamination, guaranteeing the purity of the analysis for subsequent samples.

Step-by-Step Methodology: ATR-FT-IR

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Confirm the ATR accessory is correctly installed. The crystal (commonly diamond or ZnSe) must be clean and free of scratches.

-

-

ATR Crystal Cleaning:

-

Using a lint-free wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol, gently wipe the crystal surface.

-

Perform a second wipe with a dry, lint-free cloth to remove any residual solvent. The goal is a pristine, residue-free surface.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software.

-

A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This process captures the infrared signature of the atmosphere and the ATR crystal itself. This spectrum will be used as the reference (I₀).

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample must completely cover the crystal surface to ensure an accurate and strong signal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument will measure the sample spectrum (I) and automatically ratio it against the stored background spectrum (I₀) to generate the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal immediately after the measurement using the same solvent and wipe procedure as in Step 2. This prevents the sample from drying on the crystal and avoids cross-contamination.

-

Caption: A streamlined workflow for acquiring a reliable FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is a definitive fingerprint characterized by several key features. The most diagnostic of these are the strong, conjugated carbonyl (C=O) stretch near 1705 cm⁻¹, the characteristic aldehydic C-H stretch doublet between 2850-2700 cm⁻¹, and the pair of strong C-O-C stretching bands from the aryl-alkyl ether linkage centered around 1250 cm⁻¹ and 1050 cm⁻¹. When combined with the absorptions from the aromatic and aliphatic C-H bonds, these peaks provide unambiguous confirmation of the molecule's structure. By following the validated experimental protocol, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring in both research and industrial settings.

References

- Spectroscopy Tutorial: Ethers. (n.d.). UCLA Chemistry.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.

- LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.

- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry.

- LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- IR Chart. (n.d.). UCLA Chemistry.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. jascoinc.com [jascoinc.com]

mass spectrometry fragmentation pattern of 3-Propoxybenzaldehyde

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Propoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₁₀H₁₂O₂, Molecular Weight: 164.20 g/mol ). As a molecule possessing both an aromatic aldehyde and an alkyl aryl ether functional group, its fragmentation is governed by a series of characteristic and competing reactions. This document elucidates the primary fragmentation mechanisms, including a highly favored McLafferty-type rearrangement, α-cleavage specific to both the aldehyde and ether moieties, and subsequent secondary decompositions. The resulting mass spectrum is a unique fingerprint derived from the interplay between these pathways, driven by the formation of stable radical cations and neutral losses. Key diagnostic fragments are predicted at m/z 122, 121, 163, and 135. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical identification.

Foundational Principles

The Analyte: this compound

This compound is an aromatic compound featuring a benzaldehyde core substituted with a propoxy group at the meta position. Its structure dictates the potential fragmentation sites under energetic electron ionization conditions. The aromatic ring provides significant stability to the molecular ion, while the aldehyde and ether functionalities serve as primary initiation sites for bond cleavage.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the analyte, creating an energetically unstable molecular radical cation (M•+). This excess energy induces the M•+ to undergo a series of predictable bond cleavages and rearrangements, a process known as fragmentation.[3][4] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that provides detailed structural information about the original molecule.

Primary Fragmentation Pathways of this compound

The fragmentation of this compound is a composite of pathways characteristic of aromatic aldehydes and alkyl aryl ethers. The relative abundance of the resulting fragment ions is dictated by the stability of the ions and the neutral species lost.

The Molecular Ion (M•+)

Upon electron ionization, this compound forms a molecular ion at m/z 164 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be prominent and clearly observable.[5][6]

Pathway A: McLafferty-Type Rearrangement (Major Pathway)

The most mechanistically significant fragmentation for alkyl aryl ethers with a chain length of three or more carbons is the McLafferty rearrangement.[7][8][9] This process involves the transfer of a γ-hydrogen from the alkyl chain to the aromatic ring through a stable six-membered transition state, followed by β-cleavage.

-

Mechanism: A hydrogen atom from the terminal methyl group (the γ-carbon) of the propoxy chain is transferred to the aromatic ring. This is followed by the cleavage of the Cα-Cβ bond of the alkyl chain.

-

Neutral Loss: This pathway results in the elimination of a neutral propene molecule (CH₂=CHCH₃), which has a mass of 42 Da.

-

Resulting Fragment: The product is the radical cation of 3-hydroxybenzaldehyde at m/z 122 . Given the stability of this rearrangement, the ion at m/z 122 is predicted to be the base peak or one of the most abundant ions in the spectrum. This is strongly supported by the mass spectrum of the isomeric 4-propoxybenzaldehyde, which shows a base peak at m/z 122.[2]

Pathway B: α-Cleavage of the Ether Moiety

Alpha-cleavage relative to the ether oxygen involves the breaking of the O-alkyl bond. This is a common fragmentation pathway for ethers.[6][10]

-

Mechanism: Homolytic cleavage of the bond between the oxygen and the propyl group.

-

Neutral Loss: Loss of a propyl radical (•CH₂CH₂CH₃), which has a mass of 43 Da.

-

Resulting Fragment: This cleavage generates a stable, resonance-delocalized 3-formylphenoxonium ion at m/z 121 . The spectra of isomeric propoxybenzaldehydes confirm that this is a highly favorable fragmentation, often resulting in a major peak.[2][11]

Pathway C: Cleavage of the Aldehyde Group

Fragmentation patterns characteristic of aromatic aldehydes are also expected.[5][12][13]

-

Loss of a Hydrogen Radical (M-1):

-

Loss of Carbon Monoxide ([M-H]+ - CO):

-

Mechanism: The acylium ion at m/z 163 can subsequently lose a molecule of carbon monoxide.

-

Neutral Loss: Loss of CO (28 Da).

-

Resulting Fragment: This leads to the formation of a 3-propoxyphenyl cation at m/z 135 .

-

Summary of Predicted Fragmentation Data

The key fragments expected in the electron ionization mass spectrum of this compound are summarized below. The relative intensities are predicted based on established fragmentation principles and data from isomeric compounds.

| m/z | Proposed Structure | Neutral Loss | Formula of Fragment | Fragmentation Pathway | Predicted Intensity |

| 164 | Molecular Ion | - | C₁₀H₁₂O₂•+ | Ionization | Moderate to Strong |

| 163 | 3-Propoxybenzoyl Cation | H• | C₁₀H₁₁O₂+ | Aldehyde α-Cleavage | Moderate |

| 122 | 3-Hydroxybenzaldehyde Radical Cation | C₃H₆ | C₇H₆O₂•+ | McLafferty Rearrangement | Very Strong (Base Peak) |

| 121 | 3-Formylphenoxonium Ion | •C₃H₇ | C₇H₅O₂ + | Ether α-Cleavage | Strong |

| 135 | 3-Propoxyphenyl Cation | H•, CO | C₉H₁₁O+ | Aldehyde Cleavage -> Decarbonylation | Moderate |

| 93 | Phenoxide-type Cation | •C₃H₇, CO | C₆H₅O+ | Ether Cleavage -> Decarbonylation | Low to Moderate |

| 77 | Phenyl Cation | C₃H₄O₂ | C₆H₅+ | Aromatic Ring Fragmentation | Low |

| 43 | Propyl Cation | C₇H₅O₂• | C₃H₇+ | Ether Cleavage | Moderate |

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) experiment is the method of choice. The following protocol provides a robust starting point for analysis.

Objective: To acquire a high-quality electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 400

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed.

-

Compare the experimental spectrum with the predicted fragmentation pattern, identifying the molecular ion and key fragment ions (m/z 122, 121, 163, 135, 43).

-

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information, defined by several competing and sequential fragmentation pathways. The presence of a propyl chain makes the McLafferty-type rearrangement a dominant process, leading to a probable base peak at m/z 122 from the loss of propene. Concurrently, α-cleavage of the ether bond to lose a propyl radical yields another key diagnostic ion at m/z 121 . Standard aldehyde fragmentations, such as the loss of a hydrogen radical to form an ion at m/z 163 , further confirm the presence of the formyl group. The interplay of these pathways provides a unique spectral fingerprint, allowing for the confident identification of this compound and its differentiation from structural isomers.

References

- Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Link: https://inis.iaea.org/search/search.aspx?orig_q=RN:29028713

- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive. Link: https://archive.nptel.ac.in/courses/104/105/104105083/

- Filges, U., & Grützmacher, H.F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/oms.1210211013

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Link: https://www.scribd.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Link: https://www.docbrown.info/page07/ssmassz03.htm

- The Organic Chemistry Tutor. (2022). McLafferty Rearrangement: An overview. YouTube. Link: https://www.youtube.

- Unacademy. (n.d.). McLafferty Rearrangement. Link: https://unacademy.com/content/jee/study-material/chemistry/mclafferty-rearrangement/

- Molenaar-Langeveld, T. A., et al. (2001). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 12(5), 597-605. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2364243/